desmosterol

Catalog No.
S525724
CAS No.
313-04-2
M.F
C27H44O
M. Wt
384.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
desmosterol

CAS Number

313-04-2

Product Name

desmosterol

IUPAC Name

10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3

InChI Key

AVSXSVCZWQODGV-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Solubility

Soluble in DMSO

Synonyms

24 Dehydrocholesterol, 24-Dehydrocholesterol, Demosterol, Desmosterol

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Description

The exact mass of the compound desmosterol is 384.3392 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226126. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Provitamins - Dehydrocholesterols. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Cholesterol Metabolism and Disease

Desmosterol levels can serve as a biomarker for cholesterol synthesis and abnormalities in the pathway. Studies suggest elevated desmosterol levels might be associated with Smith-Lemli-Opitz syndrome (SLOS), a genetic disorder affecting cholesterol biosynthesis [].

Researchers are also investigating desmosterol's role in atherosclerosis, the hardening of arteries. Atherosclerosis is linked to high cholesterol levels, and some studies suggest desmosterol accumulation might contribute to the plaque formation in arteries [].

Neurological Disorders

Research is exploring the potential link between desmosterol and neurodegenerative diseases like Alzheimer's disease. Studies in animal models suggest that elevated desmosterol levels might impair memory and learning []. Further investigation is needed to understand the role of desmosterol in human neurological health.

Cancer Research

Desmosterol's impact on cancer cell growth and proliferation is another area of scientific interest. Some studies indicate that desmosterol might inhibit the growth of certain cancer cells []. However, more research is required to determine its potential as a therapeutic target.

Desmosterol, chemically known as Cholesta-5,24-dien-3β-ol, is a sterol that serves as an intermediate in the biosynthesis of cholesterol in mammals. It features a structure similar to cholesterol but includes an additional double bond at the 24-position of the sterol backbone. This compound is predominantly found in the membranes of phytoplankton and is also enriched in certain marine organisms, particularly red and brown algae . Desmosterol plays a crucial role in human metabolism and is particularly significant in the context of cholesterol synthesis, where it acts as the immediate precursor to cholesterol through the action of the enzyme 24-dehydrocholesterol reductase .

Desmosterol's role extends beyond being a cholesterol precursor. Recent research suggests it acts as a signaling molecule, influencing various cellular processes []. It binds to the Liver X Receptor (LXR), a protein that regulates cholesterol and fatty acid metabolism []. This binding can activate gene expression pathways, impacting inflammation, cell proliferation, and cholesterol transport [, ]. For instance, desmosterol has been shown to possess anti-inflammatory properties in intestinal epithelial cells and macrophages [].

  • Conversion to Cholesterol: The primary reaction involving desmosterol is its conversion to cholesterol via reduction catalyzed by 24-dehydrocholesterol reductase. This step is critical in the mevalonate pathway, which synthesizes cholesterol from simpler precursors .
  • Ozonolysis: Desmosterol can be identified through ozonolysis, where it reacts with ozone to form various products that can be analyzed using techniques like mass spectrometry and chromatography .
  • Esterification: Desmosterol is a poor substrate for acyl-CoA cholesterol acyl transferase, exhibiting approximately 40% esterification levels compared to cholesterol .

Desmosterol exhibits various biological activities:

  • Regulation of Gene Expression: It has been shown to modulate core genes involved in oxidative stress and inflammatory responses. Specifically, desmosterol treatment can down-regulate genes associated with oxidative processes while up-regulating inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha .
  • Role in Immune Response: Desmosterol acts as an endogenous ligand for nuclear receptor RORγt, influencing immune responses and potentially serving as a therapeutic target for conditions involving inflammation and oxidative stress .
  • Impact on Cellular Functions: In models of desmosterolosis (a condition caused by mutations affecting its conversion to cholesterol), desmosterol accumulation leads to significant changes in lipid metabolism and neuronal development .

Desmosterol can be synthesized through several methods:

  • Natural Extraction: It is commonly extracted from marine sources such as red algae, where it is found in high concentrations .
  • Chemical Synthesis: Laboratory synthesis can involve multi-step organic reactions using starting materials derived from simpler sterols or through total synthesis methods employing transition metals .
  • Biotechnological Approaches: Genetic engineering techniques can be utilized to enhance the production of desmosterol in microbial systems or cell cultures by manipulating the pathways involved in sterol biosynthesis.

Desmosterol has several applications:

  • Biomarker: It serves as a biomarker for certain marine organisms and can indicate specific metabolic pathways within those organisms .
  • Research Tool: Its role in cholesterol metabolism makes it a valuable compound for studying metabolic disorders, particularly those related to cholesterol biosynthesis such as desmosterolosis and Smith-Lemli-Opitz syndrome .
  • Therapeutic Potential: Given its influence on inflammation and oxidative stress pathways, desmosterol may have future applications in immunotherapy and treatments aimed at reducing oxidative damage .

Research has demonstrated that desmosterol interacts with various cellular pathways:

  • Inflammatory Pathways: Studies indicate that desmosterol can suppress macrophage inflammasome activation, suggesting its potential role in modulating immune responses during lipid overload conditions .
  • Gene Regulation: Transcriptomic analyses have shown that desmosterol affects the expression of genes involved in lipid metabolism, oxidative stress response, and inflammation, indicating its multifaceted role in cellular homeostasis .

Desmosterol shares structural similarities with several other sterols. Here are some notable comparisons:

CompoundStructure SimilarityRole in Cholesterol BiosynthesisUnique Features
CholesterolSimilar backboneEnd productKey sterol found in cell membranes
7-DehydrocholesterolOne less double bondPrecursorAccumulates in Smith-Lemli-Opitz syndrome
LanosterolMore complex structurePrecursorPrecedes desmosterol in the biosynthetic pathway
SitosterolSimilar backbonePlant sterolFound predominantly in plants

Desmosterol's uniqueness lies in its position as a direct precursor to cholesterol and its distinct biological activities related to inflammation and oxidative stress modulation.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

8.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

384.339216023 g/mol

Monoisotopic Mass

384.339216023 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

121.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ANP93865R8

Other CAS

313-04-2

Wikipedia

Desmosterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15
1: Wudiri GA, Nicola AV. Cellular cholesterol facilitates the post-entry replication cycle of herpes simplex virus 1. J Virol. 2017 Apr 26. pii: JVI.00445-17. doi: 10.1128/JVI.00445-17. [Epub ahead of print] PubMed PMID: 28446672.
2: Mouritsen OG, Bagatolli LA, Duelund L, Garvik O, Ipsen JH, Simonsen AC. Effects of seaweed sterols fucosterol and desmosterol on lipid membranes. Chem Phys Lipids. 2017 Jun;205:1-10. doi: 10.1016/j.chemphyslip.2017.03.010. Epub 2017 Mar 30. PubMed PMID: 28365392.
3: Hamdan IJ, Claumarchirant L, Garcia-Llatas G, Alegría A, Lagarda MJ. Sterols in infant formulas: validation of a gas chromatographic method. Int J Food Sci Nutr. 2017 Feb 16:1-9. doi: 10.1080/09637486.2017.1287883. [Epub ahead of print] PubMed PMID: 28276904.
4: Korade Ž, Liu W, Warren EB, Armstrong K, Porter NA, Konradi C. Effect of psychotropic drug treatment on sterol metabolism. Schizophr Res. 2017 Feb 12. pii: S0920-9964(17)30072-5. doi: 10.1016/j.schres.2017.02.001. [Epub ahead of print] PubMed PMID: 28202290.
5: Lamberson CR, Muchalski H, McDuffee KB, Tallman KA, Xu L, Porter NA. Propagation rate constants for the peroxidation of sterols on the biosynthetic pathway to cholesterol. Chem Phys Lipids. 2017 Feb 5. pii: S0009-3084(16)30166-9. doi: 10.1016/j.chemphyslip.2017.01.006. [Epub ahead of print] PubMed PMID: 28174017.
6: Hu X, Liu X, Moisan J, Wang Y, Lesch CA, Spooner C, Morgan RW, Zawidzka EM, Mertz D, Bousley D, Majchrzak K, Kryczek I, Taylor C, Van Huis C, Skalitzky D, Hurd A, Aicher TD, Toogood PL, Glick GD, Paulos CM, Zou W, Carter LL. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity. Oncoimmunology. 2016 Nov 4;5(12):e1254854. doi: 10.1080/2162402X.2016.1254854. eCollection 2016. PubMed PMID: 28123897; PubMed Central PMCID: PMC5215247.
7: Costello DA, Villareal VA, Yang PL. Desmosterol Increases Lipid Bilayer Fluidity during Hepatitis C Virus Infection. ACS Infect Dis. 2016 Nov 11;2(11):852-862. Epub 2016 Aug 25. PubMed PMID: 27933788; PubMed Central PMCID: PMC5161114.
8: Lopez AM, Chuang JC, Posey KS, Turley SD. Suppression of brain cholesterol synthesis in male Mecp2-deficient mice is age dependent and not accompanied by a concurrent change in the rate of fatty acid synthesis. Brain Res. 2017 Jan 1;1654(Pt A):77-84. doi: 10.1016/j.brainres.2016.10.021. Epub 2016 Oct 24. PubMed PMID: 27789278; PubMed Central PMCID: PMC5131633.
9: Baila-Rueda L, Cenarro A, Lamiquiz-Moneo I, Mateo-Gallego R, Bea AM, Perez-Calahorra S, Marco-Benedi V, Civeira F. Bile acid synthesis precursors in subjects with genetic hypercholesterolemia negative for LDLR/APOB/PCSK9/APOE mutations. Association with lipids and carotid atherosclerosis. J Steroid Biochem Mol Biol. 2017 May;169:226-233. doi: 10.1016/j.jsbmb.2016.10.003. Epub 2016 Oct 18. Review. PubMed PMID: 27769814.
10: Peach M, Xu R, Fitzpatrick D, Hamilton L, Somaratne R, Scott R, Wasserman SM, Djedjos CS. Effect of evolocumab on cholesterol synthesis and absorption. J Lipid Res. 2016 Dec;57(12):2217-2224. Epub 2016 Oct 5. PubMed PMID: 27707817; PubMed Central PMCID: PMC5321223.
11: Kazkayasi I, Ismail MA, Parrado-Fernandez C, Björkhem I, Pekiner C, Uma S, Cedazo-Minguez A, Burul-Bozkurt N. Lack of insulin results in reduced seladin-1 expression in primary cultured neurons and in cerebral cortex of STZ-induced diabetic rats. Neurosci Lett. 2016 Oct 28;633:174-181. doi: 10.1016/j.neulet.2016.09.018. Epub 2016 Sep 14. PubMed PMID: 27639960.
12: Gojkovic T, Vladimirov S, Spasojevic-Kalimanovska V, Zeljkovic A, Vekic J, Kalimanovska-Ostric D, Djuricic I, Sobajic S, Jelic-Ivanovic Z. Can non-cholesterol sterols and lipoprotein subclasses distribution predict different patterns of cholesterol metabolism and statin therapy response? Clin Chem Lab Med. 2017 Mar 1;55(3):447-457. doi: 10.1515/cclm-2016-0505. PubMed PMID: 27718480.
13: Weingärtner O, Bogeski I, Kummerow C, Schirmer SH, Husche C, Vanmierlo T, Wagenpfeil G, Hoth M, Böhm M, Lütjohann D, Laufs U. Plant sterol ester diet supplementation increases serum plant sterols and markers of cholesterol synthesis, but has no effect on total cholesterol levels. J Steroid Biochem Mol Biol. 2017 May;169:219-225. doi: 10.1016/j.jsbmb.2016.07.016. Epub 2016 Jul 27. PubMed PMID: 27473562.
14: Vianey-Saban C, Acquaviva C, Cheillan D, Collardeau-Frachon S, Guibaud L, Pagan C, Pettazzoni M, Piraud M, Lamazière A, Froissart R. Antenatal manifestations of inborn errors of metabolism: biological diagnosis. J Inherit Metab Dis. 2016 Sep;39(5):611-24. doi: 10.1007/s10545-016-9947-8. Epub 2016 Jul 8. PubMed PMID: 27393412.
15: Pinho RO, Lima DM, Shiomi HH, Siqueira JB, Silveira CO, Faria VR, Lopes PS, Guimarães SE, Guimarães JD. Effect of cyclodextrin-loaded cholesterol conjugates on plasma membrane viability of Piau swine breed frozen/thawed spermatozoa. Cryobiology. 2016 Aug;73(1):1-6. doi: 10.1016/j.cryobiol.2016.07.004. Epub 2016 Jul 5. PubMed PMID: 27393245.
16: Villareal VA, Fu D, Costello DA, Xie XS, Yang PL. Hepatitis C Virus Selectively Alters the Intracellular Localization of Desmosterol. ACS Chem Biol. 2016 Jul 15;11(7):1827-33. doi: 10.1021/acschembio.6b00324. Epub 2016 May 6. PubMed PMID: 27128812; PubMed Central PMCID: PMC5025300.
17: Kim HY, Korade Z, Tallman KA, Liu W, Weaver CD, Mirnics K, Porter NA. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells. Chem Res Toxicol. 2016 May 16;29(5):892-900. doi: 10.1021/acs.chemrestox.6b00054. Epub 2016 Apr 28. PubMed PMID: 27097157; PubMed Central PMCID: PMC4868769.
18: Leoni V, Nury T, Vejux A, Zarrouk A, Caccia C, Debbabi M, Fromont A, Sghaier R, Moreau T, Lizard G. Mitochondrial dysfunctions in 7-ketocholesterol-treated 158N oligodendrocytes without or with α-tocopherol: Impacts on the cellular profil of tricarboxylic cycle-associated organic acids, long chain saturated and unsaturated fatty acids, oxysterols, cholesterol and cholesterol precursors. J Steroid Biochem Mol Biol. 2017 May;169:96-110. doi: 10.1016/j.jsbmb.2016.03.029. Epub 2016 Mar 25. PubMed PMID: 27020660.
19: Zhao Q, Qian C, Chen XZ. A highly stereoselective synthesis of C-24 and C-25 oxysterols from desmosterol. Steroids. 2016 May;109:16-21. doi: 10.1016/j.steroids.2016.03.003. Epub 2016 Mar 8. PubMed PMID: 26968128.
20: Boussicault L, Alves S, Lamazière A, Planques A, Heck N, Moumné L, Despres G, Bolte S, Hu A, Pagès C, Galvan L, Piguet F, Aubourg P, Cartier N, Caboche J, Betuing S. CYP46A1, the rate-limiting enzyme for cholesterol degradation, is neuroprotective in Huntington's disease. Brain. 2016 Mar;139(Pt 3):953-70. doi: 10.1093/brain/awv384. Epub 2016 Jan 29. PubMed PMID: 26912634; PubMed Central PMCID: PMC4766376.

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